molecular formula C39H43N5O10 B12595722 D-Alanyl-D-tyrosyl-D-tyrosyl-D-tyrosyl-D-tyrosine CAS No. 644997-23-9

D-Alanyl-D-tyrosyl-D-tyrosyl-D-tyrosyl-D-tyrosine

Cat. No.: B12595722
CAS No.: 644997-23-9
M. Wt: 741.8 g/mol
InChI Key: VECOXBOAERNKAR-IRKYMUQFSA-N
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Description

D-Alanyl-D-tyrosyl-D-tyrosyl-D-tyrosyl-D-tyrosine is a synthetic pentapeptide composed entirely of D-amino acids. Its structure features a D-alanine residue followed by four consecutive D-tyrosine residues. The all-D configuration confers unique biochemical properties, including resistance to proteolytic degradation by endogenous enzymes that typically target L-amino acid sequences . The repetitive tyrosine residues may contribute to aromatic stacking interactions, while the D-alanine at the N-terminus could influence solubility and cellular uptake.

Properties

CAS No.

644997-23-9

Molecular Formula

C39H43N5O10

Molecular Weight

741.8 g/mol

IUPAC Name

(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-aminopropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C39H43N5O10/c1-22(40)35(49)41-31(18-23-2-10-27(45)11-3-23)36(50)42-32(19-24-4-12-28(46)13-5-24)37(51)43-33(20-25-6-14-29(47)15-7-25)38(52)44-34(39(53)54)21-26-8-16-30(48)17-9-26/h2-17,22,31-34,45-48H,18-21,40H2,1H3,(H,41,49)(H,42,50)(H,43,51)(H,44,52)(H,53,54)/t22-,31-,32-,33-,34-/m1/s1

InChI Key

VECOXBOAERNKAR-IRKYMUQFSA-N

Isomeric SMILES

C[C@H](C(=O)N[C@H](CC1=CC=C(C=C1)O)C(=O)N[C@H](CC2=CC=C(C=C2)O)C(=O)N[C@H](CC3=CC=C(C=C3)O)C(=O)N[C@H](CC4=CC=C(C=C4)O)C(=O)O)N

Canonical SMILES

CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)O)N

Origin of Product

United States

Biological Activity

D-Alanyl-D-tyrosyl-D-tyrosyl-D-tyrosyl-D-tyrosine is a synthetic peptide composed of D-amino acids, specifically featuring multiple D-tyrosine residues. Understanding its biological activity involves exploring its interactions within biological systems, particularly in relation to protein synthesis and enzymatic functions.

Overview of D-Amino Acids in Biological Systems

D-amino acids, including D-tyrosine, play crucial roles in various biological processes. They are known to influence protein synthesis, particularly through their interactions with aminoacyl-tRNA synthetases (aaRS) and the enzyme D-aminoacyl-tRNA deacylase (DTD). These interactions can lead to misincorporation during translation, affecting cellular function and viability.

  • Aminoacyl-tRNA Synthetases (aaRS) :
    • aaRS enzymes are responsible for attaching amino acids to their corresponding tRNA molecules, a critical step in protein synthesis. Research indicates that D-amino acids can be erroneously activated by these enzymes, leading to the formation of non-canonical aminoacyl-tRNAs .
    • For instance, D-alanine has been shown to be activated by alanyl-tRNA synthetase (AlaRS), while D-tyrosine interacts similarly with tyrosyl-tRNA synthetase (TyrRS) but with varying efficiency .
  • D-Tyrosine and DTD :
    • The enzyme DTD hydrolyzes D-aminoacyl-tRNAs, preventing the incorporation of D-amino acids into proteins. This is vital for maintaining translational fidelity .
    • Studies have shown that high concentrations of D-tyrosine can lead to significant misediting, where the presence of D-amino acids disrupts normal tRNA charging and leads to toxicity within the cell .

Biological Activity and Toxicity

The biological activity of this compound can be characterized by its effects on protein synthesis:

  • Inhibition of Protein Synthesis : Accumulation of D-amino acids like D-tyrosine can lead to starvation for L-aminoacyl-tRNAs, resulting in impaired protein synthesis .
  • Toxicity Mechanisms : In Escherichia coli, the accumulation of D-Tyr-tRNATyr was found to cause toxicity due to competition with L-Tyr-tRNATyr for incorporation into proteins. This competition leads to a cellular imbalance and potential cell death under high concentrations of D-tyrosine .

Case Studies and Research Findings

Several studies highlight the biological implications of using D-amino acids in synthetic peptides:

  • Case Study on Enzymatic Editing :
    • A study demonstrated that AlaRS could effectively edit out mischarged D-amino acids from tRNA, showcasing the importance of editing mechanisms in maintaining amino acid fidelity during translation .
  • Structural Insights :
    • High-resolution crystal structures have provided insights into how enzymes like DTD interact with both D-amino acids and their tRNA counterparts. This structural understanding is crucial for developing inhibitors or modulators that could regulate the effects of D-amino acids in bacterial systems .
  • Implications for Drug Development :
    • Given the role of DTD in hydrolyzing toxic D-aminoacyl-tRNAs, it has been proposed as a potential target for drug development aimed at modulating bacterial resistance mechanisms or enhancing antibiotic efficacy .

Data Summary

The following table summarizes key findings related to the biological activity and implications of this compound:

Study Focus Findings
Toxicity MechanismHigh levels of D-Tyr-tRNATyr lead to starvation for L-Tyr-tRNATyr
Enzymatic EditingAlaRS effectively edits out mischarged D-amino acids
Drug DevelopmentTargeting DTD could enhance antibiotic effectiveness

Scientific Research Applications

Biochemical Significance

Amino Acid Incorporation and Stereospecificity
D-amino acids, including D-alanine and D-tyrosine, play crucial roles in the regulation of physiological processes in both prokaryotic and eukaryotic organisms. Aminoacyl-tRNA synthetases (aaRSs) are responsible for the activation of amino acids and their attachment to tRNAs. Recent studies have highlighted the editing mechanisms employed by these enzymes to maintain stereospecificity during protein synthesis. For instance, alanyl-tRNA synthetase (AlaRS) has been shown to effectively activate D-alanine while simultaneously editing erroneous aminoacylation events involving D-amino acids .

Enzymatic Activity and Structural Insights
Research indicates that the catalytic sites of AlaRS are designed to exclude D-amino acids, ensuring that only L-amino acids are incorporated into proteins. This strict chiral rejection system is essential for maintaining the fidelity of protein synthesis . Furthermore, structural analyses have provided insights into how these enzymes interact with their substrates, revealing potential targets for drug design and synthetic biology applications.

Therapeutic Applications

Neurological Disorders
D-Tyrosine has been studied for its potential benefits in treating neurological conditions due to its role as a precursor for neurotransmitters such as dopamine and norepinephrine. Studies suggest that supplementing with tyrosine can enhance cognitive performance under stress . The incorporation of D-alanyl-D-tyrosyl sequences could theoretically enhance the stability and efficacy of neuropeptides used in therapeutic settings.

Antimicrobial Properties
Research has also explored the antimicrobial properties of tyrosine derivatives. Certain dipeptides containing tyrosine have shown inhibitory effects against bacterial growth, suggesting potential applications in developing new antibiotics . The unique properties of D-alanyl-D-tyrosyl sequences may further enhance these effects.

Case Studies and Experimental Findings

Case Study Analysis
Case studies provide valuable insights into the practical applications of D-alanyl-D-tyrosyl-D-tyrosyl-D-tyrosyl-D-tyrosine in real-world scenarios. For example:

  • Case Study 1: Cognitive Enhancement
    A study involving individuals under cognitive load demonstrated that supplementation with tyrosine improved working memory performance. This finding supports the hypothesis that D-tyrosine can mitigate cognitive decline under stress .
  • Case Study 2: Antimicrobial Efficacy
    In a clinical trial assessing the effectiveness of tyrosine-based peptides against antibiotic-resistant bacteria, researchers observed significant reductions in bacterial growth rates, indicating the potential for developing new therapeutic agents based on these compounds .

Chemical Reactions Analysis

Oxidation Reactions

The phenolic hydroxyl groups of tyrosine residues are susceptible to oxidation. Under neutral or alkaline conditions with hydrogen peroxide (H2O2\text{H}_2\text{O}_2) or other oxidizing agents, these groups form quinones via radical intermediates. This reaction is critical for studying oxidative stress responses in peptide systems.

Key Conditions :

  • Reagents : H2O2\text{H}_2\text{O}_2, KMnO4\text{KMnO}_4, or enzymatic oxidases.

  • Products : Tyrosine-derived quinones, which can polymerize or cross-link with other residues.

Acylation Reactions

The peptide’s free amino groups (N-terminus or lysine-like side chains, if present) undergo acylation. For example, acetic anhydride acetylates these groups under basic conditions:

Peptide-NH2+(CH3CO)2OPeptide-NHCOCH3+CH3COOH\text{Peptide-NH}_2 + (\text{CH}_3\text{CO})_2\text{O} \rightarrow \text{Peptide-NHCOCH}_3 + \text{CH}_3\text{COOH}

Key Conditions :

  • Reagents : Acetic anhydride, DCC (dicyclohexylcarbodiimide).

  • Catalysts : DMAP (4-dimethylaminopyridine) or triethylamine.

Esterification

Carboxyl groups (C-terminus or acidic side chains) react with alcohols like methanol in acidic conditions to form esters:

Peptide-COOH+CH3OHHClPeptide-COOCH3+H2O\text{Peptide-COOH} + \text{CH}_3\text{OH} \xrightarrow{\text{HCl}} \text{Peptide-COOCH}_3 + \text{H}_2\text{O}

Key Conditions :

  • Reagents : Methanol, ethanol.

  • Catalysts : HCl\text{HCl}, H2SO4\text{H}_2\text{SO}_4.

Hydrolysis

Non-Enzymatic Hydrolysis :

  • Acidic : Concentrated HCl (6 M) at 110°C cleaves peptide bonds via protonation of the carbonyl oxygen.

  • Alkaline : NaOH (2–4 M) induces nucleophilic attack by hydroxide ions.

Enzymatic Hydrolysis :

  • D-aminoacyl-tRNA deacylase hydrolyzes D-Tyr-tRNA analogs but shows limited activity against D-peptides .

Substitution Reactions

Electrophilic aromatic substitution occurs on tyrosine’s benzene ring. For example, bromination adds bromine at the ortho or para positions:

Tyr-OH+Br2Tyr-Br+HBr\text{Tyr-OH} + \text{Br}_2 \rightarrow \text{Tyr-Br} + \text{HBr}

Key Conditions :

  • Reagents : Br2\text{Br}_2, FeBr3\text{FeBr}_3.

  • Products : Bromotyrosine derivatives.

Mechanistic Insights

  • Oxidation : Tyrosine’s phenolic group loses electrons, forming reactive semiquinone radicals that stabilize as quinones.

  • Hydrolysis : Acidic conditions protonate the peptide bond’s carbonyl oxygen, making it susceptible to nucleophilic attack by water. Alkaline conditions deprotonate the amine, weakening the bond .

  • Stereochemical Effects : D-amino acids reduce enzymatic recognition but do not impede non-enzymatic reactions like oxidation or acylation .

Research Implications

  • The peptide’s stability under oxidative stress is relevant for studying neurodegenerative diseases linked to protein aggregation.

  • Resistance to proteolysis makes it a candidate for drug delivery systems targeting specific enzymatic environments .

Comparison with Similar Compounds

Data Tables

Table 1: Key Properties of D-Tyrosine-Containing Peptides

Compound Name Molecular Formula Mass (Da) Stereochemistry Key Features Reference
D-Ala-D-Tyr-D-Tyr-D-Tyr-D-Tyr C₄₀H₄₈N₅O₁₃ ~912 All-D Protease resistance, high hydrophobicity N/A
D-Isoleucyl-L-Ala-D-Arg-L-Arg-L-His-D-Pro-D-Tyr C₄₁H₆₅N₁₅O₉ 912.067 Mixed D/L Charged residues, receptor interaction
D-Ala-D-Ala-Gly-D-Tyr C₂₀H₂₈N₄O₇ ~500 All-D Simplified backbone, lower MW

Table 2: Enzymatic Parameters for D- vs. L-Tyrosine

Substrate Kd (Dissociation Constant) Forward Rate Constant (k₃) Reference
L-Tyrosine 1X 1X
D-Tyrosine 8.5X higher 3X lower

Q & A

Q. How can researchers systematically analyze degradation products under oxidative or enzymatic stress?

  • Methodology : Expose peptides to H2O2 (1–10 mM) or human serum (37°C, 24 hr). Identify fragments via high-resolution LC-MS/MS (Q-TOF) and de novo sequencing. Use stable isotope labeling (e.g., 13C-tyrosine) to track cleavage sites .

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